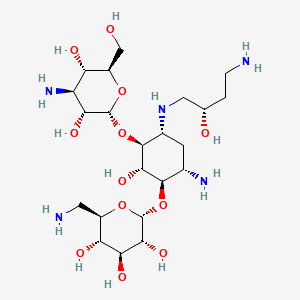

![molecular formula C17H8FNO3 B1668183 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione CAS No. 192718-06-2](/img/structure/B1668183.png)

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

Descripción general

Descripción

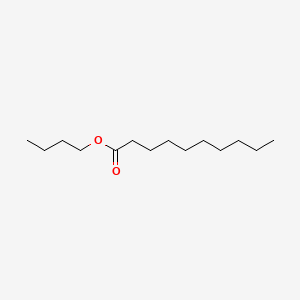

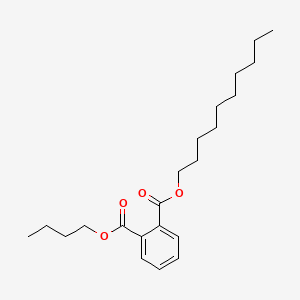

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a chemical compound with the molecular formula C17H8FNO3 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

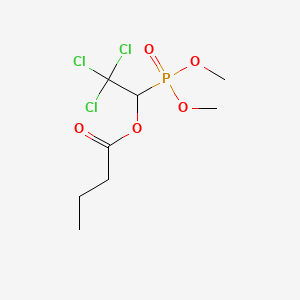

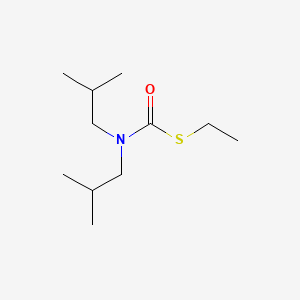

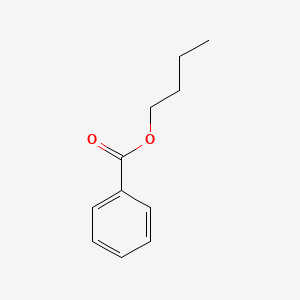

The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione involves the reaction of 2-amino-3-chloro-1,4-dihydro-1,4-dioxo-naphthalene with 4-fluorobenzoic acid chloride . The reaction is carried out in nitrobenzene, with concentrated sulfuric acid added after 10 minutes of reflux . The product is obtained as a yellow precipitate, which is filtered, washed with ether, and purified on a flash column .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione consists of a naphtho[2,3-d]oxazole ring system substituted at the 2-position with a 4-fluorophenyl group . The InChI code for this compound is 1S/C17H8FNO3/c18-10-7-5-9 (6-8-10)17-19-13-14 (20)11-3-1-2-4-12 (11)15 (21)16 (13)22-17/h1-8H .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has a molecular weight of 293.25 . It is a pale-yellow to yellow-brown solid . The compound is sealed in dry, room temperature conditions for storage .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is used in organic synthesis, particularly in the creation of new benzoxazole derivatives . The SuFEx click reaction, a method used for the synthesis of small molecules, is often employed in the creation of these derivatives .

Fluorescent Properties

The compound exhibits fluorescent properties, which are determined using experimental and computational methods . These properties make it useful in sensor technologies .

Biological Activity

Benzoxazole scaffolds, such as the one found in this compound, are present in various biologically active compounds . These compounds exhibit a range of biological activities, including antitumor, antimicrobial, antiviral, antihistamine, antioxidant, anti-ulcer, anticonvulsant, antihelmintic, antidepressant, and analgesic effects .

Drug Discovery

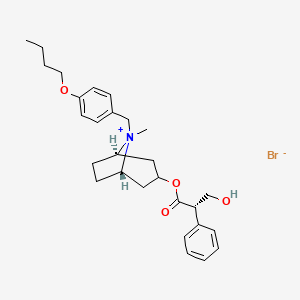

The compound is used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization, offering several biological activities .

Pharmaceutical Applications

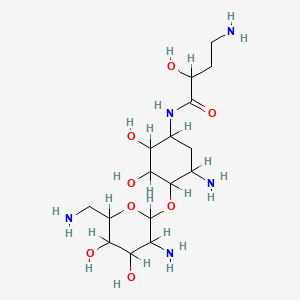

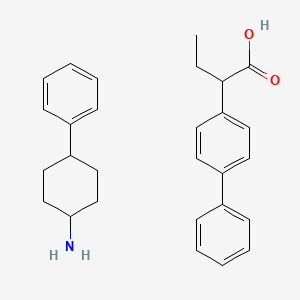

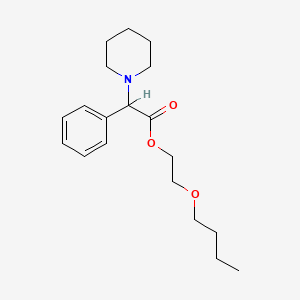

The benzoxazole pharmacophore is contained in molecules of some known drugs, such as chlorzoxazone (a muscle relaxant), benoxaprofen, and flunoxaprofen (anti-inflammatory drugs) .

Sensor Technologies

Numerous benzoxazoles, including this compound, possess fluorescent properties and can be used as fluorescent labels or materials for sensor technologies .

Late-Stage Functionalization of Bioactive Molecules

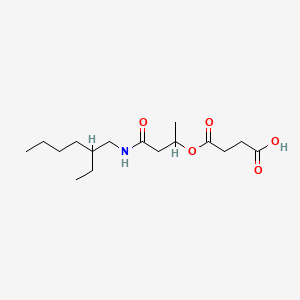

The SuFEx reaction, which is used in the synthesis of this compound, is a useful tool for late-stage functionalization (LSF) of bioactive molecules .

Synthesis of Anticancer Drugs

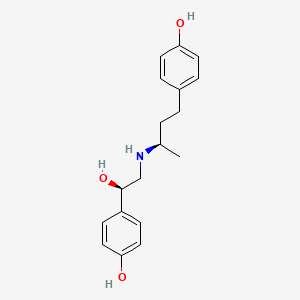

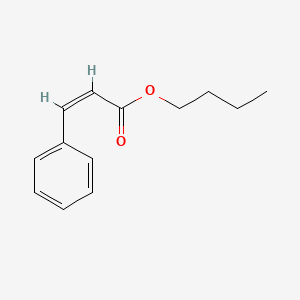

The SuFEx reaction has been used for the conversion of a panel of NIH-approved anticancer drugs . The fluorosulfate derivative of combretastatin A4 displayed a 70-fold increase in potency against the colon cancer cell line HT-29 compared to the parent compound .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of C527 is the USP1/UAF1 complex , a part of the deubiquitinases (DUBs) family . This complex plays a crucial role in various biological processes, including DNA damage repair and the regulation of protein degradation .

Mode of Action

C527 acts as a pan DUB enzyme inhibitor . It inhibits the deubiquitinating activity of the USP1/UAF1 complex, as well as other DUB enzymes such as the USP12/USP46 complex . It has a considerably less inhibitory effect on uch-l1 and uch-l3, a different subclass of dub enzymes .

Biochemical Pathways

The inhibition of the USP1/UAF1 complex by C527 affects various molecular signaling pathways. These include pathways involved in DNA damage repair and the regulation of protein degradation . The exact biochemical pathways affected by C527 and their downstream effects are still under investigation.

Result of Action

The inhibition of the USP1/UAF1 complex by C527 leads to an increase in the levels of Ub-FANCD2 and Ub-FANCI . This results in a decrease in homologous recombination activity, sensitizing cells to DNA damaging agents . Additionally, pretreatment of cells with C527 enhances the cytotoxicity of mitomycin C and camptothecin .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJDFEYQOPCCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | |

CAS RN |

192718-06-2 | |

| Record name | 192718-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of C527?

A: C527 acts as an inhibitor of Ubiquitin-specific protease 1 (USP1), particularly when USP1 is complexed with WD repeat-containing protein (WDR48). [] This complex, USP1/WDR48, plays a crucial role in deubiquitinating and stabilizing Inhibitors of DNA binding (IDs). By inhibiting USP1/WDR48, C527 may disrupt the stabilization of IDs, potentially promoting cellular differentiation and impacting cancer stem cell (CSC) activity. []

Q2: How does C527 impact cancer stem cells (CSCs)?

A: While the provided abstracts don't delve into detailed structure-activity relationship studies for C527, it's important to note that its chemical structure shares similarities with other USP1 inhibitors. [] This suggests that specific structural features, like the presence of aromatic rings and functional groups, likely contribute to its binding affinity and inhibitory activity against USP1. Further investigations into structure-activity relationships could reveal key structural elements essential for C527's efficacy and guide the development of more potent and selective USP1 inhibitors.

Q3: What are the potential future directions for research on C527?

A3: Future research on C527 should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.